

Biotin-4-Fluorescein: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Biotin-4-Fluorescein*

Cat. No.: *B15552422*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of **Biotin-4-Fluorescein**, a versatile fluorescent probe crucial for a variety of biochemical and cellular assays. This document outlines its chemical structure and properties, experimental protocols for its use, and its applications in research and diagnostics.

Core Properties of Biotin-4-Fluorescein

Biotin-4-Fluorescein is a conjugate of biotin and fluorescein, engineered for high-affinity binding to avidin and streptavidin.^{[1][2]} This binding event is accompanied by a significant quenching of the fluorescein fluorescence, a property that is harnessed for the quantification of biotin-binding sites.^{[3][4]}

Quantitative Data Summary

Property	Value	References
Molecular Formula	C ₃₃ H ₃₂ N ₄ O ₈ S	[5]
Molecular Weight	~644.7 g/mol	
Excitation Wavelength (λ _{ex})	~492 - 494 nm	
Emission Wavelength (λ _{em})	~518 - 523 nm	
Appearance	Light or dark yellow to orange powder	
Solubility	Soluble in DMSO, DMF, methanol, and aqueous buffers with pH > 7	
Storage Conditions	Store at -20°C to -10°C, desiccated and protected from light	

Experimental Protocols: Homogeneous Fluorescence Quenching Assay

A primary application of **Biotin-4-Fluorescein** is in homogeneous fluorescence assays to quantify avidin, streptavidin, or unlabeled biotin. The following protocol provides a detailed methodology for determining the concentration of avidin or streptavidin.

Principle

The intrinsic fluorescence of **Biotin-4-Fluorescein** is quenched upon binding to the biotin-binding sites of avidin or streptavidin. By titrating a known volume of the sample containing avidin or streptavidin with a known concentration of **Biotin-4-Fluorescein**, the concentration of the biotin-binding protein can be determined by measuring the decrease in fluorescence.

Materials

- **Biotin-4-Fluorescein**
- Avidin or Streptavidin standard

- Sample of unknown avidin/streptavidin concentration
- Phosphate-buffered saline (PBS), pH 7.4
- Dimethyl sulfoxide (DMSO)
- Fluorometer or fluorescence plate reader
- Microplates or cuvettes

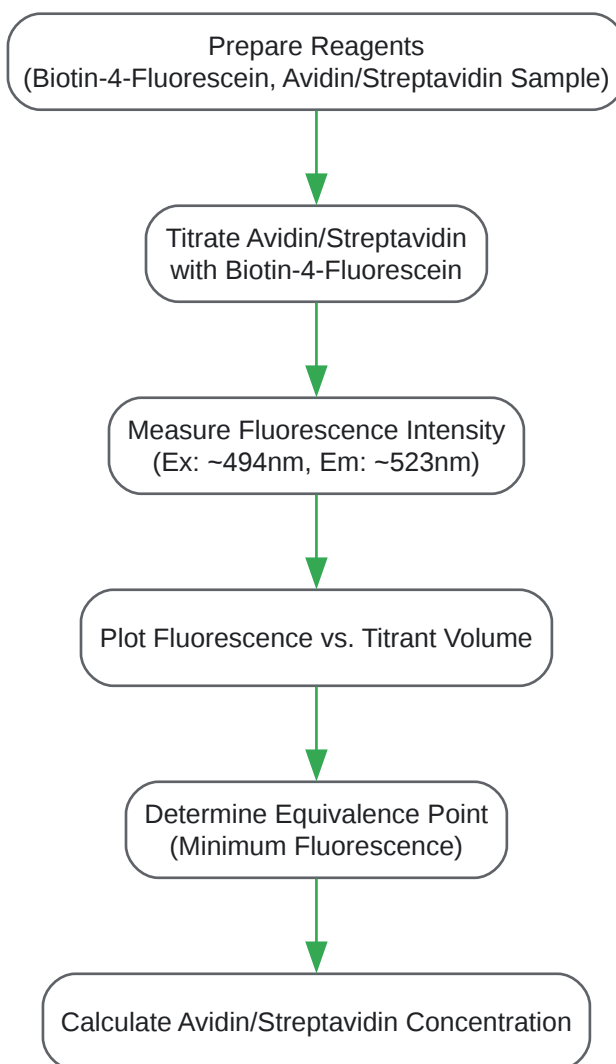
Procedure

- Preparation of Stock Solutions:
 - Prepare a 1 mM stock solution of **Biotin-4-Fluorescein** in DMSO. Store this solution at -20°C, protected from light.
 - Prepare a working solution by diluting the stock solution in PBS (pH > 7) to a final concentration of approximately 10-20 µM. The exact concentration should be determined spectroscopically.
 - Prepare a stock solution of avidin or streptavidin standard of a known concentration in PBS.
- Assay Protocol:
 - To a microplate well or cuvette, add a known volume of the avidin/streptavidin sample (or standard for calibration).
 - Add the **Biotin-4-Fluorescein** working solution in small, incremental volumes (e.g., 1-5 µL aliquots).
 - After each addition, mix gently and incubate for a short period (e.g., 1-2 minutes) to allow for binding to reach equilibrium.
 - Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (~494 nm and ~523 nm, respectively).

- Continue the titration until the fluorescence signal no longer decreases and begins to increase, indicating that all biotin-binding sites are saturated.
- Data Analysis:
 - Plot the fluorescence intensity against the volume of **Biotin-4-Fluorescein** added.
 - The equivalence point, where the fluorescence is at its minimum, corresponds to the saturation of all available biotin-binding sites.
 - The concentration of avidin or streptavidin in the sample can be calculated based on the known concentration of the **Biotin-4-Fluorescein** solution and the volume required to reach the equivalence point. A 1:4 molar ratio of avidin/streptavidin to **Biotin-4-Fluorescein** is typically observed at saturation.

Visualizing the Workflow

The following diagram illustrates the logical flow of the homogeneous fluorescence quenching assay for the quantification of avidin or streptavidin.



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Caption: Workflow of the fluorescence quenching assay.

Applications in Research and Drug Development

Biotin-4-Fluorescein is a valuable tool with a wide range of applications:

- **Bioconjugation:** It is frequently used to label proteins, antibodies, and other biomolecules for tracking and visualization in various biological assays.
- **Fluorescence Microscopy:** Its fluorescent properties make it an ideal probe for cellular imaging studies, allowing for the real-time observation of cellular processes.

- Immunoassays: In diagnostic kits, such as ELISA and Western blotting, it enhances the detection sensitivity of target analytes.
- Drug Development: It aids in the development of targeted drug delivery systems by facilitating the attachment of therapeutic agents to specific cells.

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